molecular formula C9H17NO B12989327 2-Methoxy-6-azaspiro[3.5]nonane

2-Methoxy-6-azaspiro[3.5]nonane

Cat. No.: B12989327
M. Wt: 155.24 g/mol
InChI Key: QLSXLLYFWSIARJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered nitrogen-containing ring and a five-membered oxygen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method ensures the formation of the spirocyclic structure with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as Oxone®.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic oxetanes, while reduction can lead to the formation of simpler amines.

Scientific Research Applications

2-Methoxy-6-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to bind to the active site of enzymes such as NQO1, facilitating the reduction of benzimidazolequinone substrates . This interaction is mediated by hydrogen bonding and hydrophobic interactions, which enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-azaspiro[3.5]nonane is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methoxy-6-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-5-9(6-8)3-2-4-10-7-9/h8,10H,2-7H2,1H3

InChI Key

QLSXLLYFWSIARJ-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CCCNC2

Origin of Product

United States

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